![molecular formula C9H12ClF2N B1484721 2-Fluoro-3-(4-fluorophenyl)propan-1-amine hydrochloride CAS No. 2098053-22-4](/img/structure/B1484721.png)
2-Fluoro-3-(4-fluorophenyl)propan-1-amine hydrochloride
Overview
Description
“2-Fluoro-3-(4-fluorophenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12ClF2N . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(4-fluorophenyl)propan-1-amine hydrochloride” can be represented by the SMILES stringNC(C)(C)C(C=C1)=CC=C1F.Cl
. This indicates that the molecule contains a fluorophenyl group attached to a propan-1-amine group, with an additional fluorine atom and a chloride ion . Physical And Chemical Properties Analysis
“2-Fluoro-3-(4-fluorophenyl)propan-1-amine hydrochloride” is a solid substance . Its molecular weight is 207.65 g/mol. Unfortunately, other specific physical and chemical properties like density, melting point, and boiling point are not available in the sources I found.Scientific Research Applications
Synthetic Applications and Chemical Studies
Electrophilic Amination of Fluorophenols : The electrophilic amination of fluorophenols, including 4-fluorophenol, with diazenes in the presence of ZrCl4 has been studied. This process involves the complete removal of the fluorine atom and introduction of an amine group, demonstrating a method for modifying fluorophenol derivatives (Bombek et al., 2004).
Antibacterial and Antioxidant Properties : The synthesis of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine through reduction and its subsequent transformations have been explored. Some derivatives of this compound exhibit significant antibacterial activity, although most do not neutralize superoxide radicals, indicating a potential for developing antibacterial agents (Арутюнян et al., 2012).
Pharmacological and Biological Research
Anti-Inflammatory Activity : Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have been synthesized and evaluated for anti-inflammatory activity. These compounds displayed potential inhibitory effects on LPS-induced NO secretion, suggesting their utility in anti-inflammatory treatments (Sun et al., 2019).
Dopamine Receptor Affinities : The synthesis and in vitro binding affinities for dopamine receptor subtypes of N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine have been reported. This research offers insights into the structural modification of dopamine to potentially influence receptor binding, highlighting the compound's relevance in neuroscience research (Claudi et al., 1990).
properties
IUPAC Name |
2-fluoro-3-(4-fluorophenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJYBCQTBRTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(4-fluorophenyl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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